![molecular formula C15H15FN2 B1318855 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline CAS No. 449175-26-2](/img/structure/B1318855.png)
4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a fluorine atom and an aniline group attached to the isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline typically involves multi-step organic reactions. One common method involves the cyclization of an appropriate precursor, such as a substituted benzylamine, followed by fluorination and further functionalization to introduce the aniline group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The fluorine atom and aniline group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Scientific Research Applications
Chemistry: In chemistry, 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and specific reactivity.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
4-Aryl-3,4-dihydroquinolin-2(1H)-ones: These compounds share a similar isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally related but lacks the fluorine atom and aniline group, resulting in different reactivity and applications.
Uniqueness: 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline is unique due to the presence of the fluorine atom and aniline group, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBPHFUDGVSPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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